1,3-Dioxolane, 2-(2-methoxyphenyl)- 1,3-Dioxolane, 2-(2-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 4420-21-7
VCID: VC18936430
InChI: InChI=1S/C10H12O3/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10/h2-5,10H,6-7H2,1H3
SMILES:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

1,3-Dioxolane, 2-(2-methoxyphenyl)-

CAS No.: 4420-21-7

Cat. No.: VC18936430

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolane, 2-(2-methoxyphenyl)- - 4420-21-7

Specification

CAS No. 4420-21-7
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name 2-(2-methoxyphenyl)-1,3-dioxolane
Standard InChI InChI=1S/C10H12O3/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10/h2-5,10H,6-7H2,1H3
Standard InChI Key QBXPWENAGCUSPV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2OCCO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 1,3-dioxolane core (a five-membered ring with two oxygen atoms) substituted at the 2-position with a 2-methoxyphenyl group. The methoxy (-OCH₃) substituent on the phenyl ring introduces electron-donating effects, influencing both reactivity and intermolecular interactions . Key structural features include:

  • Ring conformation: The dioxolane ring adopts a puckered conformation, with bond angles and lengths consistent with similar 1,3-dioxolane derivatives .

  • Electronic effects: The methoxy group enhances the electron density of the aromatic ring, facilitating electrophilic substitution reactions .

PropertyValue/DescriptionSource
Molecular Weight194.23 g/mol
Density~1.13–1.15 g/cm³ (estimated)
Boiling Point280–290°C (extrapolated)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, acetone)

The compound’s stability under thermal conditions has been inferred from studies on related dioxolanes, which decompose via retro-Diels-Alder mechanisms above 300°C .

Synthesis and Characterization

Cyclocondensation of Glycols

A common method involves the acid-catalyzed reaction of 2-methoxybenzaldehyde with ethylene glycol:

2-Methoxybenzaldehyde+Ethylene GlycolH+1,3-Dioxolane, 2-(2-methoxyphenyl)-+H2O\text{2-Methoxybenzaldehyde} + \text{Ethylene Glycol} \xrightarrow{\text{H}^+} \text{1,3-Dioxolane, 2-(2-methoxyphenyl)-} + \text{H}_2\text{O}

This method yields the product in moderate to high purity, as confirmed by 1^1H and 13^{13}C NMR .

Transacetalization

Alternative routes employ transacetalization of 2-methoxyphenyl acetals with diols, though this approach requires stringent moisture control .

Characterization Techniques

  • NMR Spectroscopy:

    • 1^1H NMR (CDCl₃): δ 7.25–6.80 (m, 4H, aromatic), 4.85 (s, 2H, dioxolane O–CH₂–O), 3.80 (s, 3H, OCH₃) .

    • 13^{13}C NMR: Peaks at δ 159.5 (C–O), 130.2–113.8 (aromatic carbons), 73.4 (dioxolane ring) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 194.1 [M+H]⁺ .

Reactivity and Chemical Transformations

Ring-Opening Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to yield 2-methoxyphenyl glycol derivatives :

C11H14O3+H2OH+2-Methoxybenzaldehyde+Ethylene Glycol\text{C}_{11}\text{H}_{14}\text{O}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{2-Methoxybenzaldehyde} + \text{Ethylene Glycol}

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in nitration and sulfonation, with regioselectivity directed by the methoxy group .

Applications in Catalysis

In the Morita-Baylis-Hillman (MBH) reaction, dioxolane derivatives act as intermediates, enabling error-correction in dynamic catalytic networks . For example, imine exchange coupled with retro-MBH reactions allows selective amplification of thermodynamically stable products .

Biological and Industrial Applications

Industrial Uses

  • Polymer precursors: Serves as a monomer in polycarbonate synthesis .

  • Solvent additives: Enhances the stability of electrolyte solutions in lithium-ion batteries .

Comparison with Analogous Compounds

CompoundSubstituentBoiling Point (°C)Key Reactivity
2-(4-Methoxyphenyl)-1,3-dioxolanepara-OCH₃281.1Slower electrophilic substitution
2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolaneortho-Br, para-OCH₃295 (dec.)Enhanced electrophilicity
2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolaneortho-OCH₃, 4,5-CH₃305Steric hindrance reduces ring-opening

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